molecular formula C20H21BrN2O4 B2648023 (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 1904631-96-4

(E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2648023
CAS No.: 1904631-96-4
M. Wt: 433.302
InChI Key: PWWAXVBTCYYALG-XBXARRHUSA-N
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Description

(E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes a bromopyridine moiety, a pyrrolidine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable electrophile under controlled conditions.

    Bromopyridine Derivative Preparation: The 5-bromopyridine-2-ol can be synthesized via bromination of pyridine-2-ol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The pyrrolidine intermediate is then coupled with the bromopyridine derivative using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Final Condensation: The resulting compound is then subjected to a condensation reaction with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide (NaOH) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the double bond in the propenone moiety, converting it to a single bond.

    Substitution: The bromine atom in the bromopyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, such as enzymes or receptors, which could be explored for therapeutic applications.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism by which (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromopyridine and dimethoxyphenyl groups suggests potential for both hydrophobic and hydrogen bonding interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    (E)-1-(3-((5-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.

    (E)-1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: The presence of a methyl group instead of bromine may influence its steric and electronic properties.

Uniqueness

The presence of the bromine atom in (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one distinguishes it from similar compounds, potentially enhancing its reactivity and interaction with biological targets. This unique feature can be leveraged in designing molecules with specific desired properties.

Properties

IUPAC Name

(E)-1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O4/c1-25-17-6-3-14(11-18(17)26-2)4-8-20(24)23-10-9-16(13-23)27-19-7-5-15(21)12-22-19/h3-8,11-12,16H,9-10,13H2,1-2H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWAXVBTCYYALG-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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